
N-ベンジル-4-(2-スルファニル-1H-イミダゾール-1-イル)ベンザミド
説明
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
N-ベンジル-4-(2-スルファニル-1H-イミダゾール-1-イル)ベンザミドを含むイミダゾール誘導体は、抗菌特性について研究されています。 これらは、細菌や真菌に対して幅広い活性を示しており、新しい抗菌剤開発の候補となっています .
抗癌研究
これらの化合物は、抗癌研究で有望な結果を示しています。さまざまな生物学的標的と相互作用する能力は、新規抗癌剤の開発につながる可能性があります。 研究では、癌細胞の増殖を阻害できるイミダゾール誘導体の合成に焦点を当てています .
抗炎症および鎮痛効果
イミダゾール誘導体は、抗炎症および鎮痛効果でも知られています。 これらは、従来の非ステロイド系抗炎症薬(NSAIDs)に関連する副作用なしに、炎症性疾患と痛みを治療するために使用できます .
抗結核剤
結核(TB)との戦いは、イミダゾール誘導体を抗結核剤として探求するようになりました。 これらの化合物は、結核の原因となる細菌である結核菌に対する有効性について評価されています .
抗ウイルス用途
イミダゾール誘導体の抗ウイルス用途に関する研究は進行中です。 これらの化合物は、ウイルス感染の治療に不可欠なウイルス複製を阻害する可能性を示しています .
抗酸化特性
イミダゾール誘導体の抗酸化特性は、細胞を酸化ストレスから保護するために役立ちます。 これは、神経変性疾患などの酸化損傷に関連する疾患を予防するために重要です .
胃保護効果
一部のイミダゾール誘導体は、胃保護効果を持っています。 これらは、現在の潰瘍薬の代替となる、胃粘膜を潰瘍や浸食から保護する薬剤の開発に使用できます .
酵素阻害
これらの化合物は、酵素阻害剤として作用し、疾患プロセスに関与する特定の酵素を標的とします。 この用途は、酵素活性が重要な要素となるアルツハイマー病などの疾患の薬剤設計において重要です .
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole ring is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to form different types of bonds with target molecules .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .
生化学分析
Biochemical Properties
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazole derivatives, including N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, have been shown to exhibit antioxidant activity by scavenging free radicals such as hydrogen peroxide and nitric oxide . This compound may also interact with enzymes involved in oxidative stress pathways, thereby modulating cellular redox balance.
Cellular Effects
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to exhibit anti-inflammatory and antitumor activities . N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific biomolecules, leading to various biochemical effects. This compound may bind to enzymes and proteins, inhibiting or activating their activity. For instance, imidazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit time-dependent antioxidant activity, with their efficacy decreasing over time due to degradation . Long-term exposure to N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also lead to adaptive cellular responses, such as upregulation of antioxidant enzymes.
Dosage Effects in Animal Models
The effects of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Studies have shown that the therapeutic window for imidazole derivatives is narrow, and careful dosage optimization is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Imidazole derivatives have been reported to modulate the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . This compound may also influence the levels of metabolites, such as reactive oxygen species and antioxidants, thereby affecting cellular redox balance.
Transport and Distribution
The transport and distribution of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Imidazole derivatives have been shown to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where they exert their effects on cellular function.
Subcellular Localization
The subcellular localization of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, imidazole derivatives have been reported to localize in the mitochondria, where they modulate mitochondrial function and oxidative stress responses. The subcellular localization of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also influence its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRITEZIFWNJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
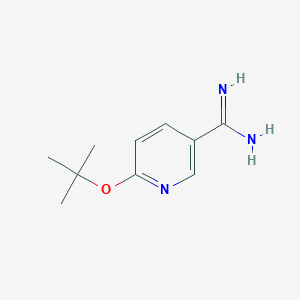
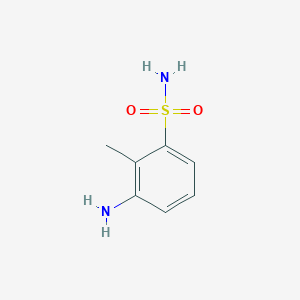
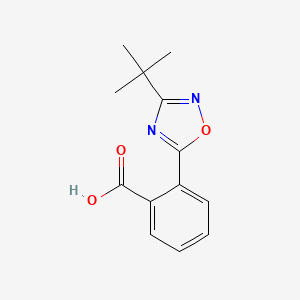
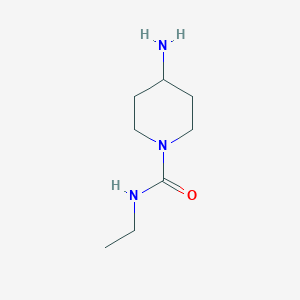
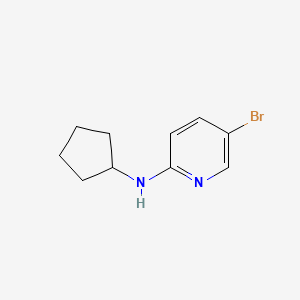


![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
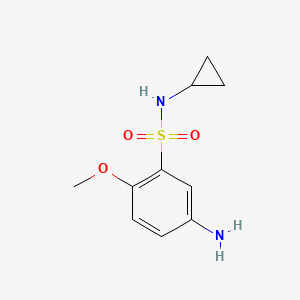
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
